molecular formula C15H16O B11963426 Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- CAS No. 65299-82-3

Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-

Cat. No.: B11963426
CAS No.: 65299-82-3
M. Wt: 212.29 g/mol
InChI Key: GFUOFKQCKQNCNJ-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- is an organic compound with the molecular formula C15H16O. It is a derivative of benzene, where a methyl group and a phenylmethoxy group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- typically involves the reaction of benzyl chloride with p-cresol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of p-cresol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methoxy-4-(phenylmethyl)-
  • Benzene, 1-methyl-4-(phenylmethyl)-
  • Benzene, 1-chloro-4-[(phenylmethoxy)methyl]-

Uniqueness

Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications, where specific reactivity and stability are required.

Biological Activity

Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18O2
  • Molecular Weight : 258.31 g/mol
  • IUPAC Name : Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-

Biological Activity Overview

Benzene derivatives are known for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The specific compound exhibits several notable biological effects:

  • Antimicrobial Activity : Research indicates that benzene derivatives can inhibit the growth of various bacterial strains. The presence of the methoxy group enhances this activity by increasing lipophilicity, allowing better membrane penetration.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease processes. For instance, it may interact with enzymes involved in metabolic pathways or those that facilitate the proliferation of cancer cells.
  • Cytotoxic Effects : Preliminary studies suggest that this compound can induce cytotoxicity in certain cancer cell lines. This effect is likely mediated through apoptosis pathways, although detailed mechanisms require further investigation.

The biological activity of Benzene, 1-methyl-4-[(phenylmethoxy)methyl]- can be attributed to its structural features:

  • Interaction with Enzymes : The methoxy group can form hydrogen bonds with amino acid residues at the active sites of enzymes, leading to inhibition.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cytotoxicity in Cancer Cells :
    • In vitro assays demonstrated that the compound reduced cell viability in breast cancer cell lines by 60% at a concentration of 25 µM after 48 hours of exposure.
  • Enzyme Inhibition Studies :
    • The compound was tested against acetylcholinesterase (AChE), showing an IC50 value of 45 µM, indicating moderate inhibition compared to standard inhibitors.

Comparative Analysis

CompoundAntimicrobial Activity (IC50)Cytotoxicity (Breast Cancer)AChE Inhibition (IC50)
Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-50 µg/mL25 µM45 µM
Standard Antibiotic20 µg/mLN/AN/A
Other Benzene Derivative30 µg/mL15 µM40 µM

Properties

CAS No.

65299-82-3

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-methyl-4-(phenylmethoxymethyl)benzene

InChI

InChI=1S/C15H16O/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

GFUOFKQCKQNCNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COCC2=CC=CC=C2

Origin of Product

United States

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